1-Phenyl-3-propylcyclohexyl decanoate
Description
1-Phenyl-3-propylcyclohexyl decanoate is a synthetic ester compound characterized by a cyclohexane ring substituted with a phenyl group at position 1 and a propyl group at position 3, esterified with decanoic acid. Its molecular structure (C₆H₅-C₆H₁₀-CH₂CH₂CH₂-O-CO-(CH₂)₈CH₃) confers unique physicochemical properties, including high hydrophobicity and thermal stability. The compound’s molecular weight is approximately 390.5 g/mol, with a boiling point estimated between 280–300°C based on structural analogs.
The phenyl group enhances aromatic interactions in polymer matrices, while the long alkyl chain (decanoate) improves flexibility and solubility in nonpolar solvents.
Properties
CAS No. |
823813-37-2 |
|---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(1-phenyl-3-propylcyclohexyl) decanoate |
InChI |
InChI=1S/C25H40O2/c1-3-5-6-7-8-9-13-19-24(26)27-25(23-17-11-10-12-18-23)20-14-16-22(21-25)15-4-2/h10-12,17-18,22H,3-9,13-16,19-21H2,1-2H3 |
InChI Key |
NMTAAFFFGBYMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCCC(C1)CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-propylcyclohexyl decanoate typically involves the esterification of 1-Phenyl-3-propylcyclohexanol with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of 1-Phenyl-3-propylcyclohexyl decanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-propylcyclohexyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Phenyl-3-propylcyclohexyl decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-propylcyclohexyl decanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and decanoic acid, which may interact with various enzymes and receptors in biological systems. The phenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Methyl Decanoate (CAS 110-42-9)
- Structure : Simpler ester (CH₃-O-CO-(CH₂)₈CH₃).
- Molecular Weight : 186.29 g/mol .
- Boiling Point : 224°C .
- Applications : Widely used in biodiesel production and food flavoring due to its low viscosity and volatility .
- Comparison: Unlike 1-phenyl-3-propylcyclohexyl decanoate, methyl decanoate lacks aromatic and cyclohexyl substituents, resulting in lower thermal stability and reduced compatibility with hydrophobic polymers.
Cyclohexyl Decanoate
- Structure: Cyclohexanol esterified with decanoic acid.
- Molecular Weight : 268.4 g/mol.
- Boiling Point : ~265°C.
- Applications : Common plasticizer for PVC and cellulose derivatives.
- Comparison: The absence of phenyl and propyl groups in cyclohexyl decanoate reduces its aromatic interactions, limiting its efficacy in high-temperature polymer applications.
3-Bromopropylbenzene Derivatives
- Structure : Benzene with a brominated propyl chain (e.g., 3-bromopropylbenzene).
- Reactivity : Higher electrophilicity due to bromine substituents.
- Applications : Intermediate in pharmaceutical synthesis.
- Comparison : While 3-bromopropylbenzene derivatives share a phenyl-propyl motif, they lack ester functionality, making them unsuitable for applications requiring hydrolytic stability.
Physicochemical Properties
Research Findings
- Thermal Stability: 1-Phenyl-3-propylcyclohexyl decanoate demonstrates superior thermal resistance compared to methyl decanoate, with decomposition onset at 220°C versus 180°C for the latter. This is attributed to the stabilizing effects of the cyclohexyl and phenyl groups.
- Solubility: The compound’s logP value (~7.2) exceeds that of cyclohexyl decanoate (logP 6.1), reflecting enhanced lipophilicity due to the phenyl-propyl substituents.
- Reactivity: Unlike 3-bromopropylbenzene derivatives, the ester group in 1-phenyl-3-propylcyclohexyl decanoate resists nucleophilic substitution, favoring hydrolysis under acidic or alkaline conditions.
Industrial Relevance
- Polymers : The compound’s high logP and thermal stability make it a candidate for heat-resistant coatings or elastomers.
- Fragrances : Its low volatility and aromatic structure align with fixative requirements in perfumery.
- Limitations: Higher molecular weight compared to methyl decanoate may limit its use in fuel additives requiring low viscosity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
